5-Phthalimidopentanoic acid
Overview
Description
5-Phthalimidopentanoic acid, a member of the ω-phthalimidoaliphatic carboxylic acids, is characterized by its unique structure and properties derived from the incorporation of a phthalimide group into a pentanoic acid backbone. This compound, like its analogs, has been the subject of various studies focusing on its synthesis, molecular structure, chemical reactions, and properties due to its potential applications in materials science, medicinal chemistry, and polymer synthesis (Feeder & Jones, 1996).
Synthesis Analysis
The synthesis of 5-Phthalimidopentanoic acid and related compounds involves multi-step processes, starting from basic precursors like phthalic anhydride, progressing through reactions involving esterification, bromination, and acidolysis. The synthesis routes aim to achieve high yields and introduce specific functional groups for further reactions (Mallakpour & Taghavi, 2008).
Molecular Structure Analysis
The crystal structure of 5-Phthalimidopentanoic acid reveals that carboxylic acid dimers are formed through hydrogen bonding, showcasing the impact of the phthalimide group on the molecular packing and interactions within the crystal structure. This structural arrangement is crucial for understanding the compound's reactivity and interactions with other molecules (Feeder & Jones, 1996).
Chemical Reactions and Properties
5-Phthalimidopentanoic acid undergoes various chemical reactions, including those involved in the formation of polymers and covalent modifications. The presence of both the phthalimide and carboxylic acid groups allows for diverse chemical manipulations, leading to the synthesis of novel compounds and polymers with unique properties (Mallakpour & Taghavi, 2008).
Physical Properties Analysis
The physical properties of 5-Phthalimidopentanoic acid, including its solubility, melting point, and crystalline structure, are influenced by the molecular arrangement and hydrogen bonding patterns within its structure. These properties are essential for determining the compound's suitability for various applications, including its role as a precursor in polymer synthesis (Feeder & Jones, 1996).
Chemical Properties Analysis
The chemical properties of 5-Phthalimidopentanoic acid, such as its reactivity with different chemical reagents, potential for polymerization, and formation of derivatives, are central to its applications in the synthesis of polymeric materials and bioactive molecules. Its dual functionality, derived from the phthalimide and carboxylic acid groups, offers versatile reactivity patterns for chemical synthesis (Mallakpour & Taghavi, 2008).
Scientific Research Applications
Crystal Structures and Bonding : The crystal structures of various phthalimidoaliphatic carboxylic acids, including 5-Phthalimidopentanoic acid, have been studied. These structures often form through hydrogen bonding within the crystals, and the study of these structures can provide insights into molecular interactions and design (Feeder & Jones, 1996).
Synthesis Processes : Several studies focus on the synthesis of 5-Phthalimidopentanoic acid and its derivatives. For instance, a scaleable "one-pot" preparation from (R)-ornithine has been described, highlighting efficient methods for its production (Bunegar et al., 1998). Another study demonstrates the synthesis of 5-Amino-4-oxopentanoic acid hydrochloride, a related compound, from levulinic acid (Yuan, 2006).
Inhibitory Properties in Biochemistry : The compound has been studied for its role as an inhibitor in polyamine biosynthesis, particularly in its interaction with enzymes like ornithine decarboxylase (Abdel-monem et al., 1975). This could have implications for understanding and manipulating biochemical pathways in organisms.
Application in Polymer Chemistry : Studies also involve the use of 5-Phthalimidopentanoic acid in the synthesis of polymers and related compounds. For instance, it has been used in the synthesis of novel optically active polyamides and polyesters, indicating its utility in creating materials with specific optical properties (Mallakpour & Taghavi, 2008; Mallakpour & Kolahdoozan, 2007).
Pharmaceutical Research : The compound and its derivatives have been studied for their potential in medical applications, such as in the development of antifolate drugs for cancer treatment (Rosowsky et al., 1998) and antiviral and antiproliferative activities (Mandić et al., 2020).
Drug Delivery Systems : It has been utilized in the development of nanoparticulate carriers for drugs, indicating its potential in enhancing drug delivery and efficacy (Garg et al., 2016).
properties
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-11(16)7-3-4-8-14-12(17)9-5-1-2-6-10(9)13(14)18/h1-2,5-6H,3-4,7-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYAIXIPOVUMQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364928 | |
Record name | 5-phthalimidopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phthalimidopentanoic acid | |
CAS RN |
1147-76-8 | |
Record name | 5-phthalimidopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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